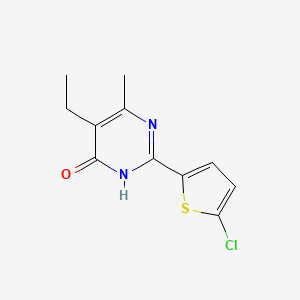

2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one

Vue d'ensemble

Description

2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one, also known as CCT137690, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to inhibit the activity of several kinases, including CDK2, CDK9, and CDK12, which are involved in the regulation of cell proliferation and transcription. In

Applications De Recherche Scientifique

Reactivity and Synthesis

- The compound exhibits interesting reactivity, leading to the synthesis of new heterocyclic systems. A study by Sirakanyan et al. (2015) explored the reactivity of similar pyrimidinones with alkyl mono- and di-halides, resulting in the formation of thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b]thiazines. This demonstrates the compound's utility in creating complex heterocyclic structures, which are important in medicinal chemistry (Sirakanyan et al., 2015).

Biological Activity

- Thiazolo[5,4-d]pyrimidines, a class of compounds related to 2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one, have been identified with molluscicidal properties, as shown in a study by El-bayouki and Basyouni (1988). This suggests potential applications in controlling schistosomiasis by targeting the intermediate host snails (El-bayouki & Basyouni, 1988).

Antimicrobial Properties

- Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, demonstrating antimicrobial activity. This indicates the potential of derivatives of 2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one in antimicrobial applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Nonlinear Optical Properties

- A study by Hussain et al. (2020) on thienopyrimidine derivatives revealed their potential in nonlinear optics (NLO). This suggests applications in the field of optoelectronics and high-tech applications, demonstrating the diverse utility of the compound (Hussain et al., 2020).

Dual Inhibitor Potential

- Gangjee et al. (2009) explored thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors, with potential as antitumor agents. This highlights the compound's relevance in cancer research (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Propriétés

IUPAC Name |

2-(5-chlorothiophen-2-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c1-3-7-6(2)13-10(14-11(7)15)8-4-5-9(12)16-8/h4-5H,3H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNWTFVEOGTIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)C2=CC=C(S2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)

![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)

![N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2914143.png)

![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)

![rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate](/img/structure/B2914152.png)